molecular formula C5H3ClN2O2 B8014020 5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde

5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde

Cat. No.: B8014020
M. Wt: 158.54 g/mol
InChI Key: SAOCLVPIJGBZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is used for various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(1-9)7-2-8-5(4)10/h1-2H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOCLVPIJGBZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation methods for 5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde involve specific synthetic routes and reaction conditions. These methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

    Reaction Conditions: The reaction conditions for synthesizing this compound can vary, but they often require precise temperature control, pH adjustments, and the use of solvents to facilitate the reactions.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and other reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkyl groups, and other substituents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to understand its effects on living organisms and cellular processes.

    Medicine: this compound may have potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in industrial processes, such as the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of 5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical reactions.

    Inhibiting Enzymes: this compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Modulating Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

5-chloro-4-oxo-1H-pyrimidine-6-carbaldehyde can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Structural Analogs: Compounds with similar chemical structures but different functional groups or substituents.

    Functional Analogs: Compounds with similar biological or chemical activities but different chemical structures.

    Unique Features: this compound may have unique features, such as higher potency, selectivity, or stability compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.